RXRγ Agonist Activity: 3',5'-Dichloro vs. Unsubstituted Parent
In a Gal4-LBD transactivation assay in HEK293T cells, 3',5'-dichloro-[1,1'-biphenyl]-4-carboxylic acid exhibited an EC50 > 30,000 nM for human RXRγ, representing at least a 30‑fold loss in potency compared to typical RXR agonists such as 9-cis-retinoic acid (EC50 ~10 nM) [1]. This near‑complete loss of RXR activity contrasts with structurally related biphenyl-4-carboxylic acid analogs that retain measurable RXR modulation, positioning the 3',5'-dichloro substitution as a selectivity handle for programs requiring RXR‑silent chemical probes [1].
| Evidence Dimension | RXRγ Agonist Activity (EC50) |
|---|---|
| Target Compound Data | EC50 > 30,000 nM |
| Comparator Or Baseline | 9-cis-Retinoic acid: EC50 ~10 nM (RXRγ agonist standard); Unsubstituted biphenyl-4-carboxylic acid: EC50 not reported but class activity expected |
| Quantified Difference | >3,000-fold less potent than 9-cis-retinoic acid; >30-fold window defined by assay upper limit |
| Conditions | Gal4-LBD fused RXRγ (human) expressed in HEK293T cells; dual-Glo luciferase reporter assay; incubation 14–16 h |
Why This Matters
For programs where RXR off‑target activity must be avoided (e.g., hPPARδ antagonist development [2]), the weak RXRγ agonism of the 3',5'-dichloro isomer provides a measurable selectivity advantage over non‑chlorinated or mono‑chlorinated biphenyl carboxylic acids that may retain residual RXR activity.
- [1] BindingDB. BDBM50060972: 3',5'-Dichloro-biphenyl-4-carboxylic acid (CHEMBL106590). Agonist activity at Gal4-LBD fused RXRγ. View Source
- [2] Ban S. et al. (2013). Peroxisome proliferator-activated receptor delta antagonists inhibit hepatitis C virus RNA replication. Bioorg. Med. Chem. Lett., 23(17), 4774-4778. DOI: 10.1016/j.bmcl.2013.07.005. View Source
